
3-(4-(Pent-4-en-1-yloxy)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Pent-4-en-1-yloxy)phenyl)acrylic acid is an organic compound utilized primarily in the field of liquid crystal materials . This compound is known for its unique structure, which includes a phenyl ring substituted with a pent-4-en-1-yloxy group and an acrylic acid moiety. The presence of these functional groups imparts specific chemical properties that make it valuable in various applications.
Métodos De Preparación
The synthesis of 3-(4-(Pent-4-en-1-yloxy)phenyl)acrylic acid is typically achieved through the Williamson ether synthesis . This method involves the reaction of 4-hydroxy-cinnamic acid with 5-bromo-1-pentene under basic conditions. The reaction is catalyzed by potassium hydroxide (KOH) and potassium iodide (KI) as an activator. The process can be significantly accelerated using microwave irradiation, which reduces the reaction time from 24 hours to a much shorter duration . Industrial production methods often employ continuous flow reactors to enhance efficiency and prevent issues such as salt precipitation .
Análisis De Reacciones Químicas
3-(4-(Pent-4-en-1-yloxy)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
3-(4-(Pent-4-en-1-yloxy)phenyl)acrylic acid has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 3-(4-(Pent-4-en-1-yloxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π interactions with aromatic systems. These interactions contribute to the compound’s ability to modulate biological and chemical processes. detailed studies on its exact molecular targets and pathways are still ongoing.
Comparación Con Compuestos Similares
3-(4-(Pent-4-en-1-yloxy)phenyl)acrylic acid can be compared with similar compounds such as:
4-Hydroxy-cinnamic acid: A precursor in its synthesis, known for its role in the production of various aromatic compounds.
5-Bromo-1-pentene: Another precursor, used in the formation of ether bonds in organic synthesis.
Propiedades
Fórmula molecular |
C14H16O3 |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
(E)-3-(4-pent-4-enoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H16O3/c1-2-3-4-11-17-13-8-5-12(6-9-13)7-10-14(15)16/h2,5-10H,1,3-4,11H2,(H,15,16)/b10-7+ |
Clave InChI |
PNDPWVRHDQYDJM-JXMROGBWSA-N |
SMILES isomérico |
C=CCCCOC1=CC=C(C=C1)/C=C/C(=O)O |
SMILES canónico |
C=CCCCOC1=CC=C(C=C1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


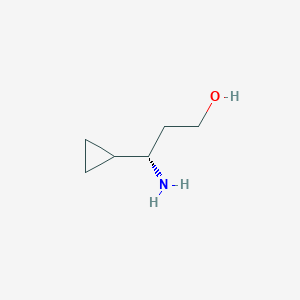
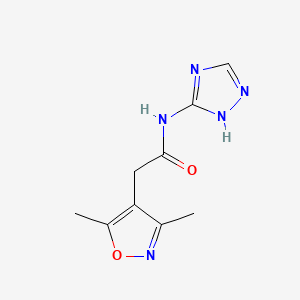
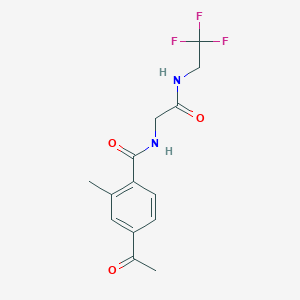
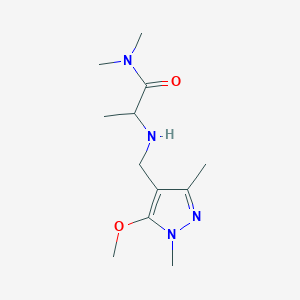
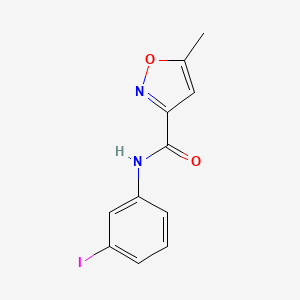
![3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14906425.png)

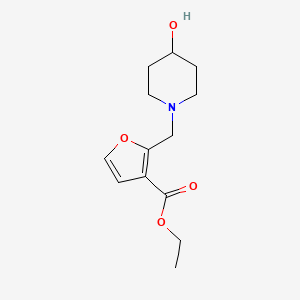
![(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14906451.png)
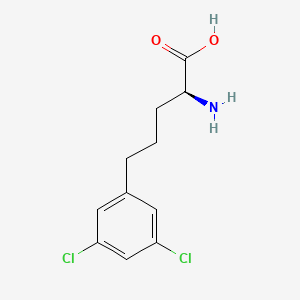
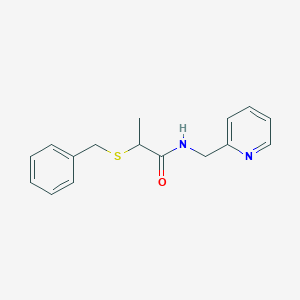
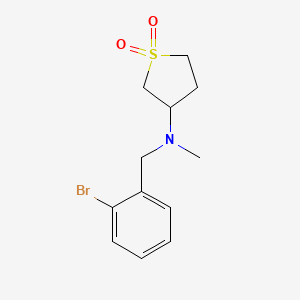
![n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14906493.png)
![n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine](/img/structure/B14906494.png)
